molecular formula C36H24Cl2N4O B14149527 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide CAS No. 7047-03-2

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B14149527
CAS No.: 7047-03-2
M. Wt: 599.5 g/mol
InChI Key: LAVPSFYLJFMBTP-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound characterized by its aromatic amide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide typically involves multiple steps. One common method includes the condensation of 3,5-diiodosalicylic acid with aniline derivatives substituted at specific positions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize efficiency and yield optimization, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxamide
  • Benzamide, N-(5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide

Uniqueness

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and the presence of multiple functional groups make it versatile for various applications .

Properties

CAS No.

7047-03-2

Molecular Formula

C36H24Cl2N4O

Molecular Weight

599.5 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2,3-diphenylquinoxaline-6-carboxamide

InChI

InChI=1S/C36H24Cl2N4O/c1-22-18-28(29(21-39)23-12-15-27(37)16-13-23)30(38)20-32(22)42-36(43)26-14-17-31-33(19-26)41-35(25-10-6-3-7-11-25)34(40-31)24-8-4-2-5-9-24/h2-20,29H,1H3,(H,42,43)

InChI Key

LAVPSFYLJFMBTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)Cl)C(C#N)C6=CC=C(C=C6)Cl

Origin of Product

United States

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